molecular formula C18H16N2O4 B11369412 N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11369412
M. Wt: 324.3 g/mol
InChI Key: LWHKNFJEWSMJDL-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide: is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group and a dimethoxyphenyl group attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Introduction of the Phenyl and Dimethoxyphenyl Groups: The phenyl and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

    Final Coupling Reaction: The final step involves coupling the synthesized oxazole derivative with a carboxylic acid derivative to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Catalysts and reagents used in the synthesis are selected based on their efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a ligand in receptor studies.

Medicine: The compound’s structural features make it a candidate for drug development. Researchers explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: In the industrial sector, this compound is utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biochemical processes.

Comparison with Similar Compounds

Uniqueness: N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide is unique due to its oxazole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C18H16N2O4/c1-22-13-8-9-16(23-2)14(10-13)19-18(21)15-11-17(24-20-15)12-6-4-3-5-7-12/h3-11H,1-2H3,(H,19,21)

InChI Key

LWHKNFJEWSMJDL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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